(1-Aminocyclobutyl)methanol
CAS No.: 180205-34-9
Cat. No.: VC20938273
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 180205-34-9 |
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Molecular Formula | C5H11NO |
Molecular Weight | 101.15 g/mol |
IUPAC Name | (1-aminocyclobutyl)methanol |
Standard InChI | InChI=1S/C5H11NO/c6-5(4-7)2-1-3-5/h7H,1-4,6H2 |
Standard InChI Key | VRDXDROAZSDMSA-UHFFFAOYSA-N |
SMILES | C1CC(C1)(CO)N |
Canonical SMILES | C1CC(C1)(CO)N |
Introduction
Chemical Properties and Structure
Physical Properties
(1-Aminocyclobutyl)methanol exhibits distinctive physical properties that influence its behavior in various chemical environments. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of (1-Aminocyclobutyl)methanol
Structural Characteristics
The molecular structure of (1-Aminocyclobutyl)methanol features a four-membered cyclobutane ring with quaternary substitution at one carbon position. This carbon bears both an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH), creating a tertiary carbon center. The strained four-membered ring contributes to the compound's reactivity, while the amino and hydroxyl groups provide sites for hydrogen bonding and further chemical modifications .
Table 2: Structural Identifiers for (1-Aminocyclobutyl)methanol
Spectroscopic Data
Spectroscopic analysis provides essential information for structure elucidation and purity assessment of (1-Aminocyclobutyl)methanol. While comprehensive spectroscopic data was limited in the search results, the compound's structural features would produce characteristic signals in common spectroscopic techniques.
Synthesis and Preparation
Synthetic Routes
The synthesis of (1-Aminocyclobutyl)methanol typically involves the reaction of cyclobutanemethanol with ammonia under controlled conditions. This transformation requires careful regulation of temperature and pressure parameters to achieve optimal yields and purity .
A common synthetic approach involves:
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Starting with cyclobutanemethanol as the base material
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Converting it to a reactive intermediate (such as an activated ester or aldehyde)
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Reacting with ammonia or an ammonia equivalent
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Subsequent reduction and purification steps to obtain the desired product
The reaction conditions must be carefully controlled to avoid side reactions and ensure selective formation of the target compound. Typical yields range from moderate to good, depending on the specific reaction conditions employed .
Industrial Production Methods
Industrial production of (1-Aminocyclobutyl)methanol typically employs standard organic synthesis techniques, optimized for scale and efficiency. The process may include specialized equipment for handling ammonia and other reactive materials under controlled conditions. Purification methods commonly include crystallization, distillation, and chromatographic techniques to achieve the desired purity levels.
The compound is commercially available in research-grade purity (typically ≥95%) from various chemical suppliers, often in the form of its hydrochloride salt for improved stability and handling . Commercial packages range from milligram to gram quantities, catering primarily to research and development applications.
Chemical Reactivity
Oxidation Reactions
The hydroxymethyl group in (1-Aminocyclobutyl)methanol can undergo oxidation reactions to form aldehydes or carboxylic acids. These transformations provide access to important derivatives with modified reactivity profiles.
Typical oxidation pathways include:
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Primary oxidation to form cyclobutanecarbaldehyde derivatives using oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions
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Secondary oxidation to cyclobutanecarboxylic acid derivatives using stronger oxidants like chromium trioxide (CrO₃)
These oxidation products serve as valuable intermediates for further chemical transformations, expanding the utility of the parent compound in synthetic applications.
Substitution Reactions
Both the hydroxyl and amino groups in (1-Aminocyclobutyl)methanol can participate in nucleophilic substitution reactions, providing access to a wide range of derivatives. The hydroxyl group can be replaced by various nucleophiles, while the amino group can undergo alkylation, acylation, or other transformations.
Substitution of the hydroxyl group with halides (Cl, Br, I) creates reactive intermediates that can undergo further functionalization. For example, reaction with thionyl chloride (SOCl₂) can convert the hydroxyl group to a chloride, forming (1-aminocyclobutyl)methyl chloride.
Other Chemical Transformations
The amino group can participate in various reactions including:
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Alkylation to form secondary or tertiary amines
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Acylation to form amides
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Reductive amination with carbonyl compounds
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Formation of imines or Schiff bases
These transformations significantly expand the chemical space accessible from the parent compound, enabling the synthesis of diverse derivatives with tailored properties for specific applications.
Pharmaceutical Applications
Role in Drug Development
(1-Aminocyclobutyl)methanol serves as a key intermediate in pharmaceutical synthesis, contributing to the development of various therapeutic agents. Its unique structural features, including the strained cyclobutane ring and the combination of amino and hydroxyl functional groups, make it valuable in medicinal chemistry applications .
The compound is explored for its potential therapeutic properties and may serve as a precursor in the synthesis of pharmaceutical compounds with diverse biological activities. Its relatively small, compact structure allows for incorporation into larger molecular scaffolds while maintaining favorable physicochemical properties.
Inhibitor Synthesis
One notable application of (1-Aminocyclobutyl)methanol is in the preparation of phosphodiesterase 4B (PDE4B) inhibitors, such as nerandomilast. These inhibitors have potential applications in the treatment of inflammatory conditions, including asthma and chronic obstructive pulmonary disease (COPD).
Additionally, the compound has been utilized in the synthesis of anticancer pyrimidine derivatives, highlighting its versatility in medicinal chemistry applications. These derivatives exploit the structural features of the parent compound to achieve specific interactions with biological targets.
Biological Activities
Activity Type | Description | Potential Applications |
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Antimicrobial | Inhibition of bacterial growth | Infection treatment |
Anticancer | Cytotoxicity against cancer cell lines | Oncology therapeutics |
Antitubercular | Activity against Mycobacterium tuberculosis | Tuberculosis treatment |
Research suggests that cyclobutane-containing compounds may interact with specific biological targets, including enzymes and receptors, due to their unique three-dimensional structure and conformational properties. The presence of both hydrogen bond donors (NH₂, OH) and acceptors (N, O) in (1-Aminocyclobutyl)methanol enhances its potential for specific interactions with biological macromolecules. |
Related Compounds and Derivatives
Several structurally related compounds share similarities with (1-Aminocyclobutyl)methanol, offering complementary properties and applications. These related compounds include other cycloalkyl amino alcohols with varying ring sizes and substitution patterns.
Table 5: Structurally Related Compounds
Future Research Directions
The unique structural features and reactivity profile of (1-Aminocyclobutyl)methanol suggest several promising directions for future research:
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Exploration of novel synthetic methods to improve yield, purity, and scalability
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Development of new derivatives with enhanced biological activities
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Investigation of catalytic applications, particularly in asymmetric synthesis
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Structure-activity relationship studies to optimize pharmaceutical properties
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Computational modeling to predict interactions with biological targets Further studies on the conformational properties of the cyclobutane ring and its influence on the reactivity and biological activity of (1-Aminocyclobutyl)methanol would contribute valuable insights to the field of medicinal chemistry and drug discovery. Additionally, developing cost-effective and scalable synthetic methods for this compound could enhance its availability for research purposes and potential commercial applications. Continued investigation of its biological activities, particularly in the context of enzyme inhibition and receptor interactions, may unveil new therapeutic opportunities.
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